molecular formula C20H30ClNO2 B2355392 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride CAS No. 1212282-83-1

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride

Cat. No.: B2355392
CAS No.: 1212282-83-1
M. Wt: 351.92
InChI Key: FBIRHTRFHVDUTK-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structure, which combines a bicyclic system with an isoquinoline derivative. This compound finds its relevance in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride typically involves several key steps:

  • Formation of the bicyclic ring: : The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction, which involves a [4+2] cycloaddition between a diene and a dienophile.

  • Attachment of the methoxy group: : Methoxylation can be achieved through nucleophilic substitution reactions.

  • Isoquinoline derivative synthesis: : The isoquinoline moiety is synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.

  • Formation of the final compound: : The final compound is prepared by coupling the bicyclo[2.2.1]heptane derivative with the isoquinoline moiety through a series of condensation reactions.

Industrial Production Methods

Industrially, the synthesis process involves the optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form ketones or carboxylic acids.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or hydrocarbons.

  • Substitution: : Nucleophilic substitution can replace the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: : Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary alcohols or hydrocarbons.

Scientific Research Applications

This compound has numerous scientific research applications, such as:

  • Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Serves as a tool for probing biological pathways and interactions.

  • Medicine: : Investigated for potential therapeutic effects in various diseases due to its bioactive properties.

  • Industry: : Utilized in the development of new materials and as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating biological pathways. The isoquinoline derivative can interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

When compared with other similar compounds, such as:

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylbutyl)propan-2-ol hydrochloride

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2-methoxyphenyl)propan-2-ol hydrochloride

1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride stands out due to its combination of a bicyclic ring and an isoquinoline derivative, offering unique chemical and biological properties

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Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2.ClH/c22-20(14-23-13-19-10-15-5-6-17(19)9-15)12-21-8-7-16-3-1-2-4-18(16)11-21;/h1-4,15,17,19-20,22H,5-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIRHTRFHVDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCC4=CC=CC=C4C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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